4-(1,3-dioxolan-2-yl)-1H-imidazole
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Overview
Description
4-(1,3-Dioxolan-2-yl)-1H-imidazole is an organic compound that features both a dioxolane ring and an imidazole ring in its structure The dioxolane ring is a five-membered ring containing two oxygen atoms, while the imidazole ring is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The imidazole ring can then be introduced through various methods, such as cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of 4-(1,3-dioxolan-2-yl)-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of eco-friendly reductants, such as glucose, in the reduction steps can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxolan-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring analog of dioxolane, used as a solvent and in polymer production.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen atoms, used as a peroxide.
Uniqueness
4-(1,3-Dioxolan-2-yl)-1H-imidazole is unique due to the combination of the dioxolane and imidazole rings in its structure This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-1H-imidazole |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9-1)5-3-7-4-8-5/h3-4,6H,1-2H2,(H,7,8) |
InChI Key |
HWBYRMJFXRCOJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CN=CN2 |
Origin of Product |
United States |
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